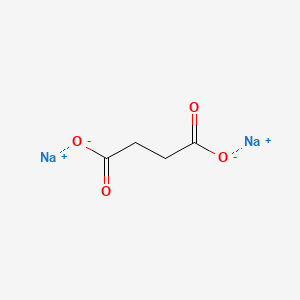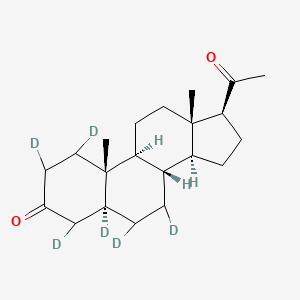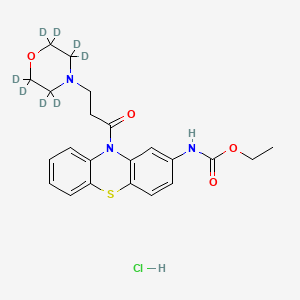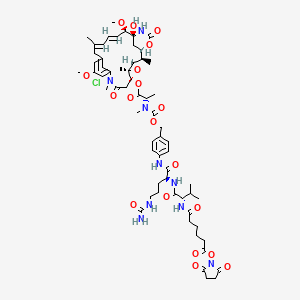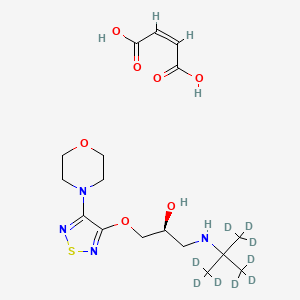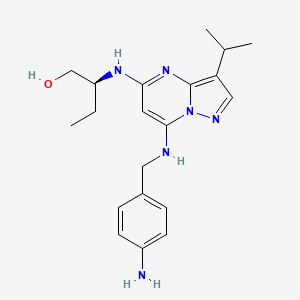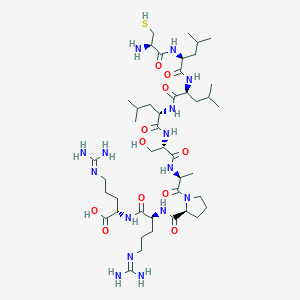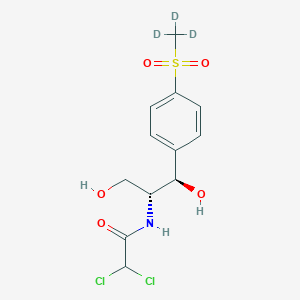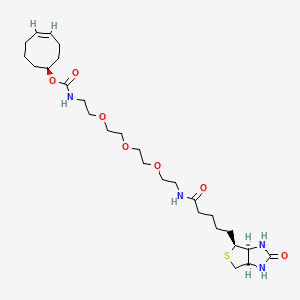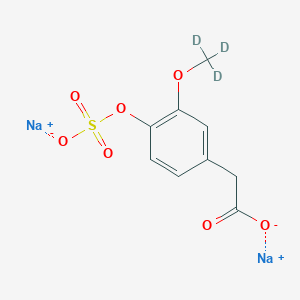
Homovanillic Acid Sulfate Sodium Salt-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homovanillic Acid Sulfate Sodium Salt-d3 is a deuterium-labeled metabolite of Dihydroxyphenylacetic Acid (DOPAC) by the enzyme catechol O-methyltransferase . This compound is primarily used in research settings to study metabolic pathways and enzyme activities, particularly those involving catecholamines like dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Homovanillic Acid Sulfate Sodium Salt-d3 involves the deuteration of Homovanillic Acid Sulfate Sodium Salt. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped for handling isotopically labeled compounds. The process involves multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms and the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Homovanillic Acid Sulfate Sodium Salt-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carboxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohol form using reducing agents like lithium aluminum hydride.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiolates.
Scientific Research Applications
Homovanillic Acid Sulfate Sodium Salt-d3 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Homovanillic Acid Sulfate Sodium Salt-d3 involves its role as a metabolite of Dihydroxyphenylacetic Acid. It is produced through the action of catechol O-methyltransferase on dopamine, leading to the formation of Homovanillic Acid, which is then sulfated . This compound is used to trace and study the metabolic pathways involving dopamine and other catecholamines . It interacts with various enzymes and receptors involved in neurotransmission and metabolic regulation .
Comparison with Similar Compounds
Homovanillic Acid: A major catecholamine metabolite used to detect oxidative enzymes and associated with dopamine levels in the brain.
Dihydroxyphenylacetic Acid (DOPAC): Another metabolite of dopamine, involved in similar metabolic pathways.
Uniqueness: Homovanillic Acid Sulfate Sodium Salt-d3 is unique due to its deuterium labeling, which allows for precise tracing and quantification in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and enzyme activities .
Properties
Molecular Formula |
C9H8Na2O7S |
|---|---|
Molecular Weight |
309.22 g/mol |
IUPAC Name |
disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate |
InChI |
InChI=1S/C9H10O7S.2Na/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14;;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/i1D3;; |
InChI Key |
FDMIPKNBTWHXSQ-GXXYEPOPSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


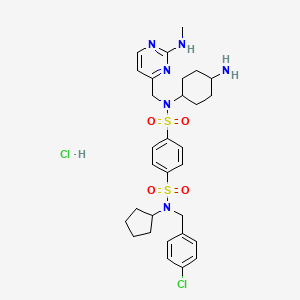
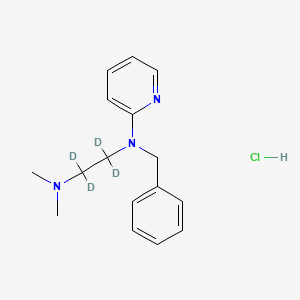
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
